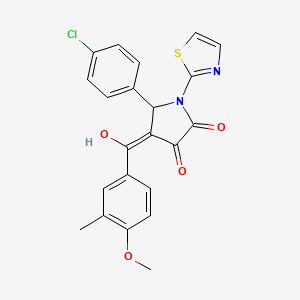![molecular formula C17H11Cl2NO3 B5366100 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one is a synthetic compound that belongs to the family of benzoxazinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In agriculture, it has been investigated as a potential herbicide, insecticide, and fungicide. In material science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. In agriculture, it acts as a photosystem II inhibitor, leading to the disruption of photosynthesis in target plants. In material science, it exhibits semiconducting properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to induce cell cycle arrest and apoptosis in tumor cells, reduce inflammation, and inhibit the growth of certain fungi. In agriculture, it leads to the death of target plants by disrupting their ability to produce energy through photosynthesis. In material science, it exhibits good film-forming properties and high charge carrier mobility, making it a promising material for use in electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its unique molecular structure. However, its limitations include its potential toxicity, which requires careful handling, and its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one. In medicine, further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential. In agriculture, there is a need for the development of more efficient and environmentally friendly herbicides, insecticides, and fungicides. In material science, there is a need for the development of more efficient and stable organic semiconductors and optoelectronic devices. Additionally, more research is needed to fully understand the potential environmental impacts of using this compound in agriculture.
Synthesemethoden
The synthesis of 7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(5-chloro-2-methoxyphenyl)-2-methyl-4-nitro-1,3-dioxane. The nitro group of this intermediate is then reduced to an amino group using catalytic hydrogenation with palladium on carbon. The resulting amine is then reacted with 2-chloroacetyl chloride in the presence of triethylamine to form this compound.
Eigenschaften
IUPAC Name |
7-chloro-2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-6-4-11(18)8-10(15)2-7-16-20-14-9-12(19)3-5-13(14)17(21)23-16/h2-9H,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMFBJACOPLNLT-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![(1S*,6R*)-9-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5366032.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5366097.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)
